molecular formula C7H4F3N3O4 B3259517 Benzenamine, 2,4-dinitro-5-(trifluoromethyl)- CAS No. 320-35-4

Benzenamine, 2,4-dinitro-5-(trifluoromethyl)-

Cat. No.: B3259517
CAS No.: 320-35-4
M. Wt: 251.12 g/mol
InChI Key: ZORKKNDBEYFMHB-UHFFFAOYSA-N
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Description

Benzenamine, 2,4-dinitro-5-(trifluoromethyl)- is an aromatic amine compound characterized by the presence of two nitro groups and a trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2,4-dinitro-5-(trifluoromethyl)- typically involves the nitration of benzenamine derivatives The process begins with the nitration of benzenamine to introduce nitro groups at the desired positions on the benzene ringThe reaction conditions often involve the use of strong acids such as sulfuric acid and nitric acid, along with temperature control to ensure the selective introduction of functional groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters helps in achieving high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 2,4-dinitro-5-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzenamines, diamines, and other aromatic derivatives .

Scientific Research Applications

Benzenamine, 2,4-dinitro-5-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzenamine, 2,4-dinitro-5-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The nitro groups and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in Benzenamine, 2,4-dinitro-5-(trifluoromethyl)- enhances its chemical stability and reactivity compared to other similar compounds. This unique combination of functional groups makes it particularly valuable in various chemical and industrial applications .

Properties

IUPAC Name

2,4-dinitro-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O4/c8-7(9,10)3-1-4(11)6(13(16)17)2-5(3)12(14)15/h1-2H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORKKNDBEYFMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266279
Record name 2,4-Dinitro-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-35-4
Record name 2,4-Dinitro-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dinitro-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 2,4-dinitro-5-(trifluoromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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